7-Bromo-4-chloro-6-methoxyquinazoline

Beschreibung

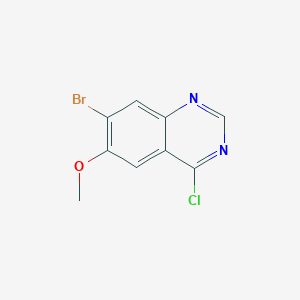

7-Bromo-4-chloro-6-methoxyquinazoline (molecular formula: C₉H₆BrClN₂O) is a halogenated quinazoline derivative characterized by a bromine atom at position 7, a chlorine atom at position 4, and a methoxy group at position 6 on the quinazoline core . Its structural identifiers include the SMILES string COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Br and the InChIKey IDPQKIIRMGDHIX-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

7-bromo-4-chloro-6-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPQKIIRMGDHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256955-34-6 | |

| Record name | 7-bromo-4-chloro-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-6-methoxyquinazoline typically involves the following steps:

Starting Material: The synthesis begins with the appropriate quinazoline derivative.

Chlorination: The chlorination at the 4th position is carried out using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Methoxylation: The methoxy group is introduced at the 6th position using methanol in the presence of a base like sodium methoxide (NaOMe).

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-chloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) are used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

1.1. Kinase Inhibition

7-Bromo-4-chloro-6-methoxyquinazoline functions primarily as a kinase inhibitor, specifically targeting several key kinases involved in cancer progression:

- Aurora Kinases : These kinases play crucial roles in cell division and are often overexpressed in various cancers. Inhibiting Aurora kinases can lead to apoptosis in cancer cells.

- Platelet-Derived Growth Factor Receptor (PDGFR) : This receptor is involved in cell growth and survival; its inhibition can disrupt tumor growth and metastasis.

The compound's ability to inhibit these kinases makes it a valuable candidate for developing targeted cancer therapies.

1.2. Synthesis of Anticancer Agents

This compound serves as an intermediate in synthesizing several anticancer agents, including Erlotinib, which targets the epidermal growth factor receptor (EGFR) pathway. This pathway is critical for the proliferation of non-small cell lung cancer (NSCLC) cells.

2.1. Mechanistic Studies

The compound is utilized in research to understand the mechanisms of kinase inhibition and its effects on signaling pathways related to cancer. By studying how this compound interacts with various protein targets, researchers can gain insights into potential therapeutic strategies.

2.2. Structure-Activity Relationship (SAR) Studies

The structural modifications of quinazoline derivatives, including this compound, allow researchers to explore the relationship between chemical structure and biological activity. This is essential for optimizing drug candidates for better efficacy and reduced side effects.

Comparative Analysis with Related Compounds

To illustrate the unique positioning of this compound within the broader context of quinazoline derivatives, the following table compares it with other notable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Erlotinib | Quinazoline core | Approved for NSCLC treatment targeting EGFR |

| Gefitinib | Similar structure | Selective EGFR inhibitor |

| Lapatinib | Quinazoline-like | Dual inhibitor of EGFR and HER2 receptors |

| CP-335963 | Quinazoline derivative | Potent Aurora kinase inhibitor |

This comparison highlights how structural features influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in inhibiting tumor growth:

- In vitro Studies : Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines by targeting Aurora kinases.

- In vivo Models : Animal studies have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups.

- Combination Therapies : Investigations into combination therapies reveal that using this compound alongside other chemotherapeutics enhances overall treatment efficacy, suggesting potential for clinical application.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chloro-6-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Property Comparison Table

Research and Patent Insights

- Patent Activity : this compound is cited in 25 patents, indicating industrial interest, likely in kinase inhibitor development .

- Synthetic Utility : Positional isomers like 6-Bromo-4-chloro-7-methoxyquinazoline are valuable intermediates in Suzuki-Miyaura couplings due to accessible halogen sites .

- Biological Relevance: Ketone-containing analogs (e.g., 7-Bromo-6-chloro-4-quinazolinone) are precursors for antimalarial or anticancer agents, leveraging the quinazolinone scaffold’s bioactivity .

Biologische Aktivität

7-Bromo-4-chloro-6-methoxyquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.51 g/mol. The compound features a quinazoline ring substituted with bromine, chlorine, and methoxy groups, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction often involves:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, disrupting various cellular pathways.

- Receptor Modulation : It may act on receptors such as the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its capability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity Results

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 12 | Apoptosis induction |

| Study B | MCF-7 | 15 | Cell cycle arrest |

| Study C | A549 | 10 | Inhibition of proliferation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's effectiveness as an antibacterial agent is attributed to its ability to disrupt bacterial metabolic pathways .

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 20 |

| M. tuberculosis | 15 |

Case Studies and Research Findings

- Case Study on Anticancer Properties : A study published in Molecular Cancer Therapeutics highlighted that derivatives of quinazoline compounds, including this compound, showed promising results in inhibiting tumor growth in xenograft models. The study found that treatment led to reduced tumor size and increased survival rates in treated mice compared to controls .

- Research on Antimicrobial Efficacy : An investigation into the compound's efficacy against Mycobacterium bovis BCG revealed an IC50 value of approximately 11 µM, indicating potent inhibitory effects on this pathogen. This suggests potential applications in developing new antituberculosis agents .

- Mechanistic Studies : Further research has elucidated the binding interactions of this compound with the adenosine A2A receptor, demonstrating its capacity to modulate receptor activity effectively. This modulation could be leveraged for therapeutic strategies targeting neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-4-chloro-6-methoxyquinazoline, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation of the quinazoline core. A common approach is refluxing intermediates like 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents in glacial acetic acid, followed by recrystallization (ethanol) for purification . Critical parameters include reaction time (3–4 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. For bromine/chlorine positioning, regioselective substitution must be controlled via directing groups or catalyst choice .

Q. How can researchers purify and characterize this compound to ensure homogeneity?

- Methodological Answer : Purification involves silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexanes) or TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . Characterization requires FT-IR (C-Br stretch ~528 cm⁻¹, C=O ~1705 cm⁻¹), ¹H/¹³C NMR (δ 7.3–8.5 ppm for aromatic protons), and HRMS for molecular weight confirmation (>95% purity via LCMS) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow OSHA HazCom 2012 standards: use fume hoods for reactions involving volatile reagents (e.g., glacial acetic acid), wear nitrile gloves, and store the compound in light-protected containers at 2–8°C . Conduct a risk assessment for halogenated intermediates, which may require authorization under REACH regulations .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents to the quinazoline core?

- Methodological Answer : Regioselective substitution at the 4- or 7-position can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with benzo[d][1,3]dioxol-5-ylboronic acid) . Microwave-assisted synthesis (150°C, 1 hour) enhances reaction efficiency and reduces by-products. Steric and electronic effects of methoxy/bromo groups direct electrophilic attacks to specific sites .

Q. What computational methods predict the reactivity of this compound in drug discovery?

- Methodological Answer : Perform in silico profiling using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like CDC2-like kinases. Density functional theory (DFT) calculations can optimize electronic properties for SAR studies, focusing on HOMO-LUMO gaps and charge distribution .

Q. How do researchers resolve contradictions in synthetic protocols for quinazoline derivatives?

- Methodological Answer : Compare reaction conditions (e.g., solvent polarity in DMF vs. ethanol) and catalyst systems (e.g., Pd(PPh₃)₄ vs. CuI). For example, microwave synthesis reduces side reactions compared to traditional reflux . Validate discrepancies in spectral data via 2D NMR (COSY, HSQC) to confirm structural assignments .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Use scavenger resins (e.g., QuadraPure™) to remove excess halogenating agents. Monitor reaction progress via inline FT-IR or LCMS to terminate reactions at optimal conversion. Post-synthesis, employ countercurrent chromatography for challenging separations of halogenated by-products .

Q. How can researchers design biological assays to evaluate the pharmacological potential of this compound?

- Methodological Answer : Conduct in vitro anthelmintic/antibacterial assays using C. elegans or S. aureus models. For kinase inhibition studies, use fluorescence polarization assays with recombinant CLK1/4 enzymes. Dose-response curves (IC₅₀) and toxicity profiling (MTT assay) validate selectivity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.